molecular formula C13H24O B14264332 2-Pentyloct-2-enal CAS No. 170469-52-0

2-Pentyloct-2-enal

Cat. No.: B14264332
CAS No.: 170469-52-0
M. Wt: 196.33 g/mol
InChI Key: KGWAIWASIGYVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentyloct-2-enal is an organic compound with the molecular formula C13H24O It is an unsaturated aldehyde, characterized by the presence of a double bond between the second and third carbon atoms and an aldehyde group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyloct-2-enal can be achieved through several methods. One common approach involves the aldol condensation of pentanal and octanal in the presence of a base catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Pentyloct-2-enal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The double bond allows for various substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: 2-Pentyloctanoic acid

    Reduction: 2-Pentyloctanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2-Pentyloct-2-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Pentyloct-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bond allows for additional interactions with other molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pentyl-2-nonenal: Another unsaturated aldehyde with similar structural features.

    2-Nonenal: A related compound with a longer carbon chain.

    2-Decenal: An unsaturated aldehyde with a different carbon chain length.

Uniqueness

2-Pentyloct-2-enal is unique due to its specific carbon chain length and the position of the double bond and aldehyde group

Properties

CAS No.

170469-52-0

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

2-pentyloct-2-enal

InChI

InChI=1S/C13H24O/c1-3-5-7-9-11-13(12-14)10-8-6-4-2/h11-12H,3-10H2,1-2H3

InChI Key

KGWAIWASIGYVPL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(CCCCC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.